molecular formula C21H22FN5O B2402145 (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291834-12-2

(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Katalognummer: B2402145
CAS-Nummer: 1291834-12-2
Molekulargewicht: 379.439
InChI-Schlüssel: JSMWCGJNSMYYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone" features a 1,2,3-triazole core substituted at the 4-position with a methanone-linked 4-benzylpiperidine moiety and at the 5-position with a 2-fluorophenylamino group. The benzylpiperidine group may enhance lipophilicity and membrane permeability, while the triazole and fluorophenylamino groups could contribute to hydrogen bonding and π-π interactions .

Eigenschaften

CAS-Nummer

1291834-12-2

Molekularformel

C21H22FN5O

Molekulargewicht

379.439

IUPAC-Name

(4-benzylpiperidin-1-yl)-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C21H22FN5O/c22-17-8-4-5-9-18(17)23-20-19(24-26-25-20)21(28)27-12-10-16(11-13-27)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,23,24,25,26)

InChI-Schlüssel

JSMWCGJNSMYYST-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzylpiperidine core This can be achieved through the reaction of benzyl chloride with piperidine under suitable conditions

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzylpiperidine moiety can be oxidized to form benzaldehyde or benzoic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the triazole ring or the fluorophenyl group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group or the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Benzaldehyde, benzoic acid, and their derivatives.

  • Reduction: : Reduced triazole derivatives and fluorophenyl derivatives.

  • Substitution: : Substituted benzylpiperidine, triazole, and fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds featuring triazole rings exhibit significant anticancer properties. For instance, a related compound with a triazole structure was evaluated for its cytotoxic effects against various cancer cell lines such as BT-474 and MCF-7. The results indicated promising activity with IC50 values suggesting effective inhibition of cell proliferation .

Neuropharmacological Effects

The benzylpiperidine structure is associated with neuropharmacological activity. Compounds derived from this structure have been investigated for their potential as muscarinic receptor antagonists. Specifically, derivatives have shown effectiveness in treating neurological disorders by selectively targeting muscarinic receptor subtypes .

Antimicrobial Properties

The incorporation of the triazole moiety has been linked to antimicrobial activity. Research indicates that triazole-containing compounds can disrupt microbial cell wall synthesis, making them suitable candidates for developing new antibiotics .

Study 1: Cytotoxicity Evaluation

A study focused on synthesizing substituted (1-benzyl)-1H-1,2,3-triazol-4-yl derivatives demonstrated their potential as anticancer agents. The synthesized compounds were screened against multiple cancer cell lines using the MTT assay. Notably, one derivative exhibited an IC50 value of 0.99 µM against the BT-474 cell line, indicating strong cytotoxicity .

Study 2: Neuropharmacological Assessment

In a separate investigation, compounds related to (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone were tested for their efficacy as muscarinic receptor antagonists. These studies revealed that certain derivatives could effectively modulate receptor activity and showed promise in alleviating symptoms associated with neurodegenerative diseases .

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and piperidine/piperazine derivatives.

Core Heterocyclic Variations

  • Target Compound : 1H-1,2,3-triazol-4-yl core.
  • Compound : Features a 1H-pyrazol-4-yl core instead of triazole. Pyrazole’s reduced nitrogen count may alter electron distribution and hydrogen-bonding capacity compared to triazole .
  • Compound: Utilizes a 2,4-dihydro-3H-1,2,4-triazol-3-one (triazolone) core.

Substituent Analysis

  • Target Compound: 5-((2-Fluorophenyl)amino) group provides ortho-fluorine substitution, which can influence steric hindrance and electronic effects.
  • Compound: Substituted with 5-amino and 1-(4-fluorophenyl) groups on pyrazole.
  • Compound: Contains a pyrimidine core with a 5-chloro substituent and a triazole-linked phenylamino group. The chloro group increases electronegativity, while the pyrimidine core may enhance planar stacking interactions .

Piperidine/Piperazine Derivatives

  • Target Compound : 4-Benzylpiperidin-1-yl group offers a lipophilic benzyl substituent, likely improving blood-brain barrier penetration.
  • Compound: Uses a 4-methylpiperazin-1-yl group.
  • Compound: Incorporates a 1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl group. The fluorophenoxyacetyl moiety introduces ester functionality, which may confer metabolic instability compared to the target’s benzyl group .

Methanone Linkage and Aryl Groups

  • Target Compound: Methanone connects triazole to benzylpiperidine, creating a rigid, planar structure.
  • Compound: Methanone links pyrazole to a 3-(2-benzyloxy-1-hydroxy-1-hydroxymethylethyl)phenyl group. The bulky, polar substituents may hinder membrane permeability but improve aqueous solubility .

Comparative Data Table

Feature Target Compound Compound Compound Compound
Core Heterocycle 1H-1,2,3-triazol-4-yl 1H-pyrazol-4-yl Pyrimidin-2-yl 2,4-dihydro-3H-1,2,4-triazol-3-one
Key Substituents 5-((2-Fluorophenyl)amino) 5-Amino, 1-(4-fluorophenyl) 5-Chloro, phenylamino-triazol 4-Phenyl, fluorophenoxyacetyl-piperidine
Piperidine/Piperazine 4-Benzylpiperidin-1-yl 3-(Piperidin-4-yloxy)phenyl 4-Methylpiperazin-1-yl 1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl
Methanone Linkage Connects triazole to benzylpiperidine Connects pyrazole to phenyl-piperidinyloxy Connects pyrimidine to methylpiperazine Connects triazolone to substituted piperidine
Potential Properties High lipophilicity, moderate polarity Moderate solubility, para-fluorine effects High electronegativity, planar stacking Polar keto group, metabolic sensitivity

Research Findings and Implications

  • Triazole vs.
  • Benzylpiperidine vs. Methylpiperazine : The benzyl group in the target compound likely enhances CNS penetration compared to ’s methylpiperazine, which may favor peripheral targets .
  • Fluorophenyl Substitution : Ortho-fluorine in the target compound could reduce metabolic oxidation compared to para-substituted analogs (), improving pharmacokinetic stability .
  • Triazolone Core: ’s triazolone introduces polarity, which may limit blood-brain barrier penetration but improve solubility for intravenous applications .

Biologische Aktivität

The compound (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}

This structure features a piperidine ring, a triazole moiety, and a fluorophenyl group, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to possess activity against various pathogens, including bacteria and fungi. The incorporation of the (2-fluorophenyl)amino group may enhance this activity due to increased lipophilicity and receptor binding affinity .

Antitumor Activity

Studies have demonstrated that triazole-containing compounds can exhibit antitumor properties. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as HT-29 and TK-10. The mechanism of action often involves the induction of apoptosis and disruption of mitochondrial function in cancer cells .

Neuropharmacological Effects

The benzylpiperidine moiety is associated with central nervous system activity. Compounds with similar structures have been reported to act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders. This suggests potential applications in treating conditions like schizophrenia and Alzheimer's disease .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors (e.g., muscarinic receptors) to exert its pharmacological effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Mitochondrial Targeting : Similar compounds have shown the ability to disrupt mitochondrial membrane potential, leading to cell death in tumor cells .

Case Studies

Recent studies have highlighted the efficacy of related triazole compounds:

  • Study on Antitumor Activity : A series of 1H-1,2,3-triazoles were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HT-29 cells .
CompoundCell LineIC50 (µM)
Compound AHT-295.0
Compound BTK-107.2

Q & A

Q. What are the key challenges in optimizing synthetic yields for this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer : Synthetic optimization requires evaluating solvent systems, catalysts, and stoichiometry. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation, as seen in piperidine-triazole derivatives (e.g., 8% vs. 84% yields depending on substituents and solvents) . Key steps:
  • Catalyst Screening : Use CuI (10 mol%) in THF:acetone (5:1) for efficient triazole formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Purification : Column chromatography with gradients like n-hexane/EtOAc (5:5) improves isolation .

Q. Table 1. Yield Variations in Related Compounds

Compound StructureYield (%)Reaction ConditionsReference
Benzoylpiperidine-triazole derivatives8–84CuI catalysis, THF/acetone, reflux
Piperidine-Mannich bases60–85EtOH/HCl, 60°C, 12h

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks for benzylpiperidine (δ 2.5–3.5 ppm, piperidine protons) and triazole (δ 7.5–8.5 ppm, aromatic protons). For example, 1H-NMR of similar compounds confirmed methanone carbonyls at δ 165–170 ppm .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95% area) .
  • Elemental Analysis : Match calculated/observed C, H, N values (e.g., C: 72.04% observed vs. 72.09% calculated) .

Q. How can researchers ensure purity and reproducibility in batch synthesis?

  • Methodological Answer :
  • HPLC Protocols : Use isocratic elution (e.g., acetonitrile/water 70:30) with retention time consistency (e.g., 11.351–13.036 min) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/n-hexane) for crystalline solid recovery .
  • Batch Tracking : Document reaction parameters (temperature, catalyst loading) to identify variability sources .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound's biological activity, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer :
  • Carbonic Anhydrase Assays : Use stopped-flow CO2 hydration to measure IC50 values for hCA I/II inhibition, as applied to Mannich bases .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing results to positive controls (e.g., cisplatin) .
  • Antimicrobial Testing : Determine MIC values via broth microdilution against Gram+/Gram- bacteria .

Q. How can molecular docking studies be designed to predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors like GABA-A (for benzodiazepine analogs) or carbonic anhydrase .
  • Docking Software : Use AutoDock Vina with PDB structures (e.g., 3LXJ for hCA II).
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50 data .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like pH, temperature, and cell passage number.
  • Purity Verification : Re-test compounds with independent HPLC/MS to rule out impurities .
  • Meta-Analysis : Compare data subsets (e.g., triazole vs. pyrazole derivatives) to identify structure-activity trends .

Q. What experimental frameworks assess the compound's environmental stability and ecotoxicological impact?

  • Methodological Answer :
  • Degradation Studies : Use OECD 301B (ready biodegradability) or photolysis under UV light (λ = 254 nm) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition assays .
  • Bioaccumulation Modeling : Apply EPI Suite to estimate logP and BCF values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.